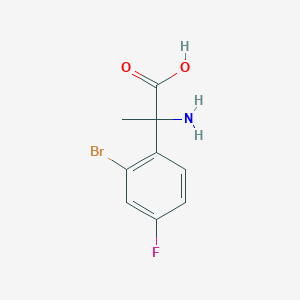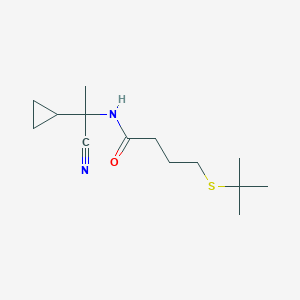
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide, also known as BCTCB, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BCTCB is a small molecule inhibitor that has been developed to target specific enzymes and proteins in biological systems.
Mecanismo De Acción
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide exerts its inhibitory effects by binding to specific enzymes and proteins, thereby blocking their activity. The precise mechanism of action of this compound varies depending on the target enzyme or protein. For example, this compound inhibits FASN by binding to the active site of the enzyme and blocking the condensation of malonyl-CoA and acetyl-CoA. Similarly, this compound inhibits MAGL by binding to the active site of the enzyme and blocking the hydrolysis of monoacylglycerols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target enzyme or protein. Inhibition of FASN by this compound has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Inhibition of MAGL by this compound has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. Inhibition of PfFAS-II by this compound has been shown to inhibit the growth of the malaria parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide in lab experiments is its specificity for target enzymes and proteins. This compound has been designed to target specific enzymes and proteins, which reduces the risk of off-target effects. Another advantage of using this compound is its small molecular size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using this compound is its potential toxicity. Like all chemical compounds, this compound has the potential to cause toxicity in cells and organisms, which must be carefully evaluated in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide. One direction is to investigate the potential applications of this compound in other fields of scientific research, such as metabolic disorders and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Finally, research could investigate the potential synergistic effects of this compound with other compounds, such as chemotherapy drugs or other small molecule inhibitors.
Métodos De Síntesis
The synthesis of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide involves the reaction of tert-butyl thiol with 1-cyano-1-cyclopropane carboxylic acid, followed by the reaction of the resulting product with 4-bromobutanoyl chloride. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the activity of the enzyme Fatty Acid Synthase (FASN), which is overexpressed in many types of cancer cells. Inhibition of FASN has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. In neurodegenerative diseases, this compound has been found to inhibit the activity of the enzyme Monoacylglycerol Lipase (MAGL), which is involved in the degradation of endocannabinoids. Inhibition of MAGL has been shown to increase the levels of endocannabinoids, which have neuroprotective effects. In infectious diseases, this compound has been found to inhibit the activity of the enzyme Plasmodium falciparum Fatty Acid Synthase (PfFAS-II), which is essential for the survival of the malaria parasite.
Propiedades
IUPAC Name |
4-tert-butylsulfanyl-N-(1-cyano-1-cyclopropylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-13(2,3)18-9-5-6-12(17)16-14(4,10-15)11-7-8-11/h11H,5-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOLYIFRSOQCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

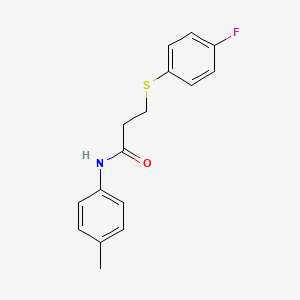
![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)
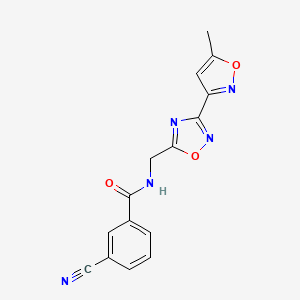

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)
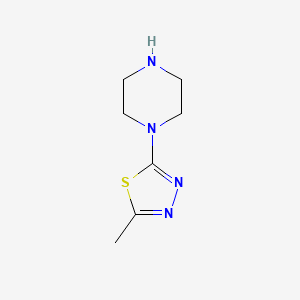
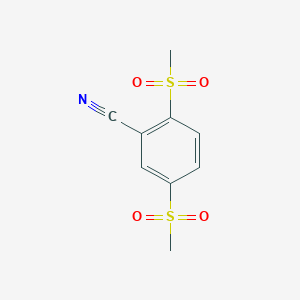
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)



![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)
